ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its diverse biological activities. It is a member of the benzothiophene family, which is characterized by a fused benzene and thiophene ring system.
Scientific Research Applications
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity, making it a candidate for studying bacterial and fungal infections.
Medicine: Its antiproliferative properties are of interest in cancer research, particularly for its potential to inhibit tumor growth.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Future Directions
Thiophene-based compounds, including “Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate”, have a wide range of applications and biological effects, making them a promising area for future research . They are essential in industrial chemistry and material science as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step synthetic routes. One common method includes the reaction of 4-chlorophenol with ethyl bromoacetate to form ethyl 2-(4-chlorophenoxy)acetate. This intermediate is then reacted with 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit key enzymes and pathways involved in microbial growth and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in disrupting cell membrane integrity and interfering with DNA synthesis .
Comparison with Similar Compounds
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:
Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate: Another compound with similar antimicrobial properties.
4-cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: These compounds also exhibit antiproliferative and antimicrobial activities
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-3-25-20(24)18-15-10-12(2)4-9-16(15)27-19(18)22-17(23)11-26-14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCSXXCVXWHETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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